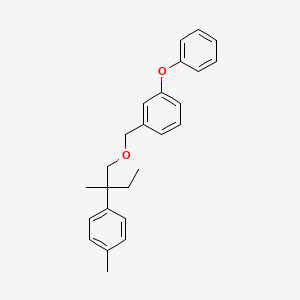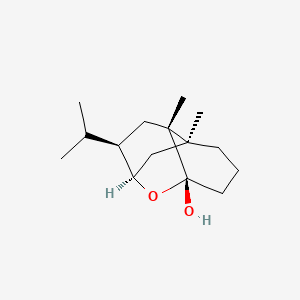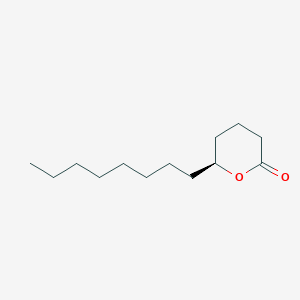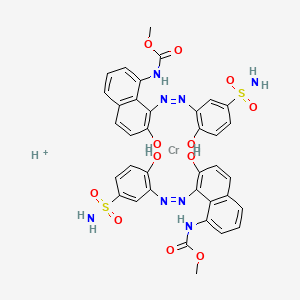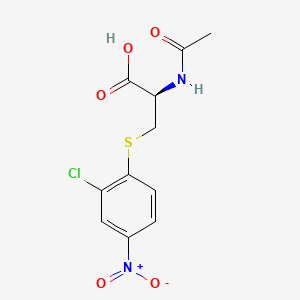
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetyl group, a chloro-nitrophenyl moiety, and an L-cysteine backbone, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2-chloro-4-nitrophenyl group. The reaction conditions often require anhydrous environments and the use of specific solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2). The process may also involve the use of catalysts and reagents like sodium benzophenone ketyl for THF distillation or calcium hydride for CH2Cl2 distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems for solvent purification and reaction monitoring. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
化学反应分析
Types of Reactions
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
科学研究应用
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the context of drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and the chloro-nitrophenyl moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The L-cysteine backbone facilitates the compound’s incorporation into biological systems, enhancing its efficacy and specificity .
相似化合物的比较
Similar Compounds
N-Acetyl-S-(2-chloro-4-nitrophenyl)-D-cysteine: A stereoisomer with similar properties but different biological activity.
N-Acetyl-S-(2-bromo-4-nitrophenyl)-L-cysteine: A brominated analog with distinct reactivity and applications.
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-homocysteine: A homolog with an extended carbon chain, affecting its chemical and biological behavior.
Uniqueness
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
305-40-8 |
|---|---|
分子式 |
C11H11ClN2O5S |
分子量 |
318.73 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11ClN2O5S/c1-6(15)13-9(11(16)17)5-20-10-3-2-7(14(18)19)4-8(10)12/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI 键 |
DGTXBKWEIIAZCI-VIFPVBQESA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


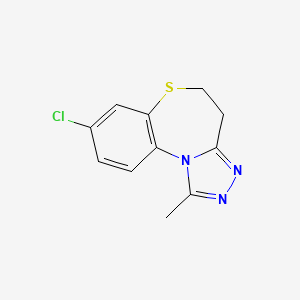
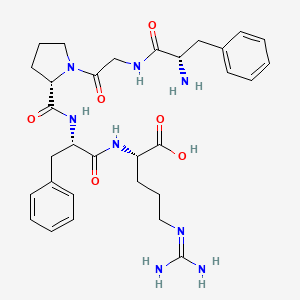
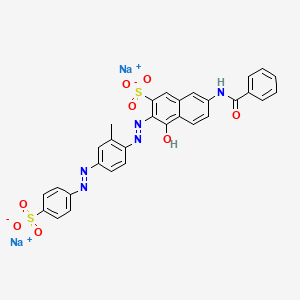
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
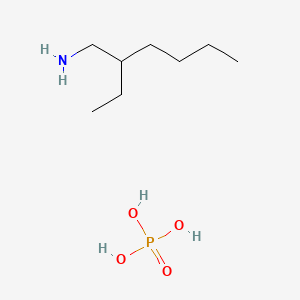
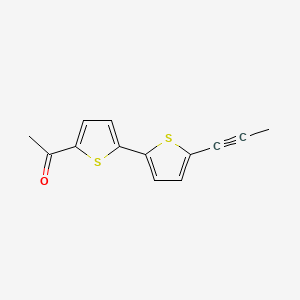
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
